(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one
Description
Properties
IUPAC Name |
(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-2-17-29-23-16-10-9-13-20(23)18-22-24(19-11-5-3-6-12-19)26-27(25(22)28)21-14-7-4-8-15-21/h2-16,18H,1,17H2/b22-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVJYKWIOSCLKM-PYCFMQQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or nitro groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activity, including anti-inflammatory, analgesic, and antimicrobial effects, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolone Derivatives
Structural Modifications and Substituent Effects
Key structural variations among pyrazolone derivatives lie in substituents at the 4-position and aryl groups. The table below summarizes critical differences:
| Compound Name | 4-Position Substituent | Aryl Groups (2,5-positions) | Notable Features | Reference |
|---|---|---|---|---|
| (4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one | 2-prop-2-enoxyphenyl | Diphenyl | Propenoxy group introduces steric bulk and potential for π-conjugation | |
| (4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one (CAS 69707-19-3) | 4-methylphenyl | Diphenyl | Methyl group enhances hydrophobicity; simpler substituent | |
| (4Z)-4-{(2-chlorophenyl)aminomethylidene}-3-methylpyrazol-3-one | 2-chlorophenylamino-furanyl | Methyl and unsubstituted | Chlorine and furanyl groups enable halogen bonding and π-π stacking | |
| (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde | Dimethylamino | Phenyl | Intramolecular C–H⋯O bonds; envelope conformation in pyrazolidine ring |
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns and crystal packing are highly substituent-dependent:
- Propenoxy-substituted compound: While direct crystallographic data for the target compound is unavailable, analogs with bulky substituents (e.g., 4-methylphenyl in ) exhibit reduced hydrogen-bonding capacity due to steric hindrance. This contrasts with smaller substituents like dimethylamino (in ), which form intramolecular C–H⋯O bonds (2.08 Å) and [010]-oriented chains.
- Chlorophenyl-furanyl derivative : Exhibits intermolecular C–H⋯N bonds and π-π interactions (inter-centroid distances: 3.39–3.60 Å), forming sheets parallel to (101) .
- Methyl-substituted analog (CAS 69707-19-3) : Likely adopts a planar conformation due to the absence of polar groups, favoring van der Waals interactions over hydrogen bonding .
Electronic and Reactivity Profiles
- Chlorophenyl and furanyl groups : Electron-withdrawing chlorine and electron-rich furan could stabilize charge-transfer complexes, a feature absent in the target compound .
- Dimethylamino group: Electron-donating effects may alter tautomeric equilibria (enamine-keto vs. imine-enol forms), impacting reactivity in nucleophilic additions .
Methodological Considerations in Structural Analysis
Crystallographic studies of these compounds commonly employ SHELX (for refinement) and WinGX/ORTEP (for visualization), ensuring accurate determination of Z/E configurations and hydrogen-bonding networks . Structure validation tools (e.g., PLATON) are critical for verifying intermolecular interactions, particularly in cases of weak C–H⋯π contacts or disorder .
Biological Activity
(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one is a synthetic compound belonging to the pyrazolone class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant research findings.
- Molecular Formula : C26H24N3O3
- Molecular Weight : 445.49 g/mol
- CAS Number : 53777-96-1
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. Notably, it has been shown to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.25 - 3.98 | Induction of apoptosis, G2/M cell cycle arrest |
| HT-29 | Not specified | Potential cytotoxic effects |
| PC-3 | Not specified | Potential cytotoxic effects |
| U87MG | Not specified | Potential cytotoxic effects |
The compound demonstrated comparable efficacy to standard chemotherapeutic agents like 5-fluorouracil, particularly against A549 lung cancer cells .
The mechanisms underlying the anticancer effects of this compound include:
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound led to significant apoptosis in A549 cells, characterized by depolarization of mitochondrial membrane potential and increased reactive oxygen species (ROS) production .
- Cell Cycle Arrest : The compound effectively caused G2/M phase arrest in cancer cells, disrupting normal cell cycle progression and leading to cell death .
- Inhibition of Migration : Preliminary mechanistic studies indicated that this compound could inhibit the migration ability of A549 cells, suggesting potential benefits in preventing metastasis .
Study 1: Evaluation Against Lung Cancer Cells
A study investigated the effects of various pyrazolone derivatives, including this compound, on A549 lung cancer cells. The results showed that this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations (IC50 values ranging from 1.25 to 3.98 µM), outperforming many existing treatments .
Study 2: Mechanistic Insights
Another study focused on understanding the molecular mechanisms through which this compound exerts its anticancer effects. It was found that treatment led to increased levels of ROS and mitochondrial dysfunction in treated cells, which are critical pathways involved in drug-induced apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
